
5-Chloro-2,4-difluoro-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It has an average mass of 180.540 Da and a mono-isotopic mass of 179.990204 Da .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: COc1c(c(nc(n1)F)F)Cl . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and methoxy substituents.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 269.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 117.0±30.1 °C .Scientific Research Applications
Antiviral Activity
5-Chloro-2,4-difluoro-6-methoxypyrimidine has been involved in the synthesis of antiviral agents. Specifically, derivatives of this compound have been found to exhibit inhibitory activity against retrovirus replication in cell culture. For instance, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives, which include modifications at the 5-position, such as 5-chloro substitution, showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These derivatives demonstrated antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without significant toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Polyfluorinated Ethers
This compound plays a role in the synthesis of polyfluorinated ethers. The reactions of trifluoroamine oxide with various 5-substituted uracils have led to the synthesis of a series of pyrimidine methyl and polyfluoroalkyl ethers. In these reactions, the new ethers formed include derivatives such as 5-chloro-5-fluoro-6-methoxypyrimidine-2,4-dione, among others. These compounds were characterized using techniques like IR, NMR, and mass spectroscopy, indicating the compound's utility in synthesizing novel fluorinated organic compounds (Gupta et al., 2000).
Solubility Studies
The solubility of this compound derivatives in various solvents has been a subject of scientific interest. For example, the solubilities of 2,4-dichloro-5-methoxypyrimidine, a closely related compound, in solvents like ethyl ethanoate, methanol, ethanol, and acetone have been determined using a laser monitoring observation technique. These solubility studies are crucial for understanding the compound's behavior in different environments, which is essential for its application in pharmaceuticals and chemical synthesis (Liu et al., 2010).
Kinase Inhibitors in Cancer Therapy
This compound has been involved in the development of potential kinase inhibitors for cancer therapy. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, sharing structural similarities with this compound, has been explored for their potential as anticancer agents. These compounds, such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, have been synthesized and investigated for their potential as kinase inhibitors, a key target in cancer treatment (Wada et al., 2012).
Enhancement of Antitumor Activity
Research has also explored the use of this compound derivatives to enhance the antitumor activity of other compounds. For instance, 5-chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase, has been used to enhance the cytotoxicity of fluoropyrimidines like 5-fluorouracil in cancer therapy. This combination approach has shown promising results in increasing the efficacy of cancer treatments (Takechi et al., 2002).
Future Directions
properties
IUPAC Name |
5-chloro-2,4-difluoro-6-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGWCOMBBTXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545453 |
Source


|
| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27265-89-0 |
Source


|
| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

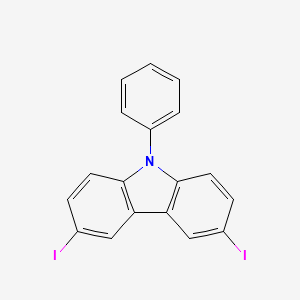
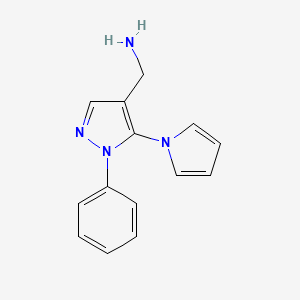
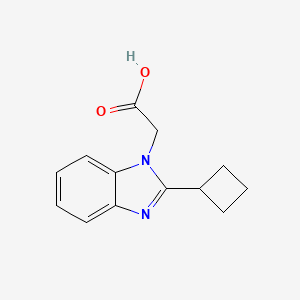
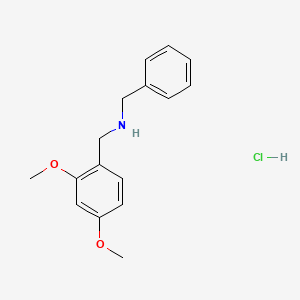
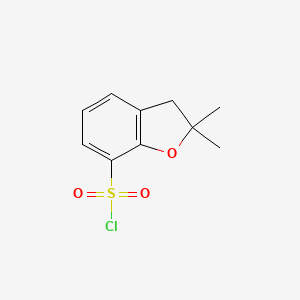
![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)
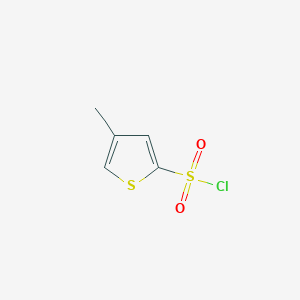
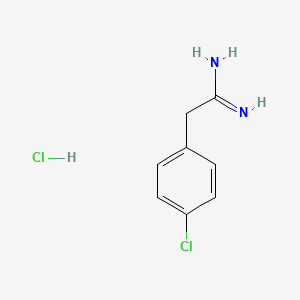
![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)
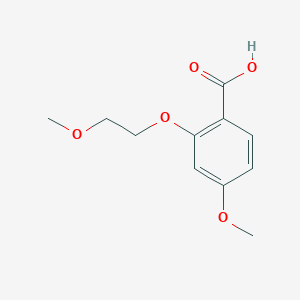

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)
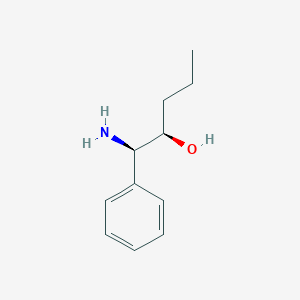
![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)